[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
The compound [4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with a molecular formula of C₄₇H₅₁NO₁₅ . This compound is a subclass of taxoids, which are known for their significant biological activities, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of [4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer properties due to its structural similarity to taxoids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with microtubules, similar to other taxoids. It binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization, which ultimately inhibits cell division . This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds include other taxoids such as paclitaxel and docetaxel. Compared to these compounds, [4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has unique structural features that may confer different biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
[4,12-diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJHNDYFTFXEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO15Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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